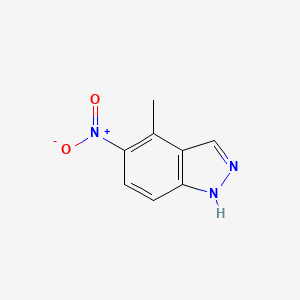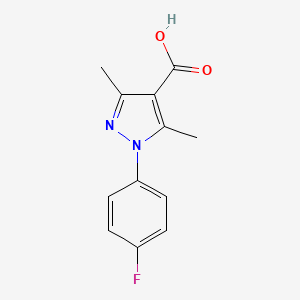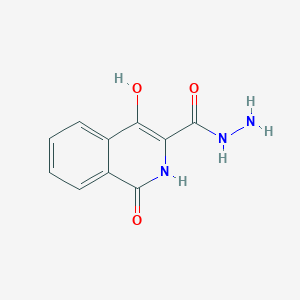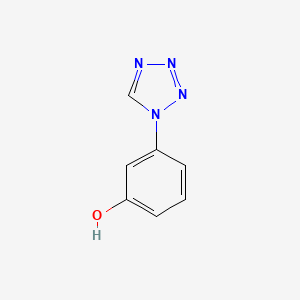
3-(Pyrrolidin-1-ylmethyl)phenol
説明
The compound "3-(Pyrrolidin-1-ylmethyl)phenol" is not directly mentioned in the provided papers. However, the papers discuss various phenolic compounds and their derivatives, which share some structural similarities with the compound . These phenolic compounds are often involved in the synthesis of antioxidants, polymers, and coordination complexes, and exhibit properties such as fluorescence, antimicrobial activity, and the ability to form metal complexes .
Synthesis Analysis
The synthesis of phenolic compounds typically involves multi-step reactions, including low-temperature conversions, intramolecular Friedel-Crafts strategies, and oxidative polycondensation reactions . For example, the synthesis of 6-substituted-2,4-dimethyl-3-pyridinols involves a low-temperature aryl bromide-to-alcohol conversion . Similarly, the synthesis of electroactive phenol-based polymers and oligomers involves oxidative polycondensation in an aqueous alkaline medium .
Molecular Structure Analysis
The molecular structures of phenolic compounds are often characterized using techniques such as X-ray crystallography, NMR, UV, and IR spectroscopy . These compounds can exhibit different tautomeric forms and may engage in intramolecular hydrogen bonding, affecting their structural and electronic properties .
Chemical Reactions Analysis
Phenolic compounds can participate in various chemical reactions, including coordination with metal ions to form complexes . These reactions are influenced by the ligand's structure and the metal's characteristics, leading to diverse coordination geometries and nuclearities . Additionally, phenolic compounds can undergo polymerization reactions to form oligomers and polymers with potential applications in materials science .
Physical and Chemical Properties Analysis
Phenolic compounds exhibit a range of physical and chemical properties, such as antioxidant activity, fluorescent properties, and thermal stability . Some phenolic compounds are stable to air oxidation, while others may decompose upon extended exposure . Their photophysical properties, such as fluorescence and Stokes shift, can be tuned by modifying the electronic features of substituents . The thermal and antimicrobial properties of phenolic compounds and their metal complexes have also been studied, indicating their potential for various applications .
科学的研究の応用
Catalytic Applications in Organic Synthesis
- The synthesis and application of complexes involving pyrrolidinylmethylphenol derivatives have shown significant activity in catalytic processes such as hydrogenation, hydrosilylation, and C-C coupling reactions. These complexes, particularly those of palladium(II) and gold(III), exhibit high efficiency and enantioselectivity under mild conditions, pointing to their potential in industrial applications for the synthesis of fine chemicals and pharmaceuticals (Debono, Iglesias, & Sánchez, 2007).
Biomedical Research
- Research on derivatives of pyrrolidinylmethylphenol has demonstrated potential anticancer and anti-inflammatory activities. One study found that certain derivatives exhibit significant inhibition against cancer cell lines and possess higher anti-inflammatory activity compared to standard drugs. These findings suggest that structural modifications to the pyrrolidinylmethylphenol backbone may lead to the development of new therapeutic agents (Zulfiqar et al., 2021).
Material Science and Photophysical Studies
- Investigations into the structural and photophysical properties of pyrrolidinylmethylphenol derivatives have been conducted, revealing insights into their electronic and molecular structures. These studies use techniques such as density functional theory (DFT) to explore the compounds' potential applications in materials science, particularly in the development of novel organic electronic devices (Ulaş, 2021).
Corrosion Inhibition
- Schiff bases derived from pyrrolidinylmethylphenol have been evaluated as corrosion inhibitors for carbon steel in acidic environments. These compounds demonstrate significant inhibition efficiency, acting as mixed-type inhibitors to protect metal surfaces from corrosion, highlighting their potential in industrial applications to enhance the durability of metals (Hegazy et al., 2012).
Safety And Hazards
3-(Pyrrolidin-1-ylmethyl)phenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye damage, respiratory irritation, and is harmful if swallowed or inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using the product only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
将来の方向性
The use of pyrrolidine derivatives, including 3-(Pyrrolidin-1-ylmethyl)phenol, in drug discovery is a promising area of research . Future work could focus on improving the selectivity of the photocatalytic benzene oxidation reaction, which is used in the synthesis of phenol . Additionally, the design of new pyrrolidine compounds with different biological profiles could be an interesting direction for future research .
特性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-5-3-4-10(8-11)9-12-6-1-2-7-12/h3-5,8,13H,1-2,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXZWASTUWHFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357895 | |
| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrrolidin-1-ylmethyl)phenol | |
CAS RN |
69383-70-6 | |
| Record name | Phenol, 3-(1-pyrrolidinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)
![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)



![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

